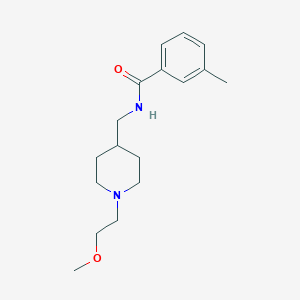
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide, also known as FMTP or TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer and autoimmune diseases.
Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reactions
Organoboron derivatives, such as EN300-26577210, are extensively utilized in Suzuki–Miyaura cross-coupling reactions. This application is crucial for creating carbon-carbon bonds, which are foundational in organic synthesis and drug discovery. The compound’s structure suggests it could act as a coupling partner, providing a pathway to synthesize complex molecules with high precision and efficiency .
Amide Bond Formation
The compound’s carboxylic acid functionality indicates its potential use in amide bond formation. This reaction is fundamental in the synthesis of peptides and proteins, which are essential components of living organisms and therapeutic agents. EN300-26577210 could serve as a starting material for the creation of novel peptides with potential pharmacological properties .
Aza Peptide Synthesis
Hydrazine building blocks are pivotal in the design of aza peptides, where the carbon atom of an amino acid residue is replaced by nitrogen. Given the structural complexity of EN300-26577210, it may be employed in the modification of amino acids to produce aza peptides, which can lead to the development of new drug candidates with improved stability and bioavailability .
Screening Compounds and Fragments
Compounds containing boron, such as EN300-26577210, are of particular interest in drug discovery as covalent modifiers. They can selectively act at serine residues in the active sites of biological targets. This application is significant for the identification of new therapeutic agents, especially in the context of diseases where specific enzyme inhibition is required .
Predictive Biomarker Research
While not directly linked to EN300-26577210, the compound’s potential as a biomarker in predictive medicine could be explored. For instance, similar compounds have been used in blood tests that predict Parkinson’s disease up to seven years before the onset of symptoms. EN300-26577210 could be investigated for its predictive capabilities in other neurodegenerative disorders .
Ethical Research Practices
In the realm of ethical research, compounds like EN300-26577210 are subject to rigorous ethical considerations. Researchers must ensure that their use in studies adheres to the highest standards of scientific integrity and human dignity. This includes obtaining proper approvals and ensuring participant safety, which is paramount in all scientific research applications .
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-10-6-12(4-5-14(10)16)7-13(8-17)15(19)18-11(2)9-20-3/h4-7,11H,9H2,1-3H3,(H,18,19)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKNIMGGBSCYST-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC(C)COC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC(C)COC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B2982382.png)
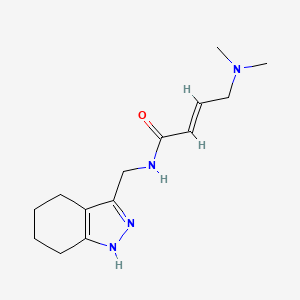
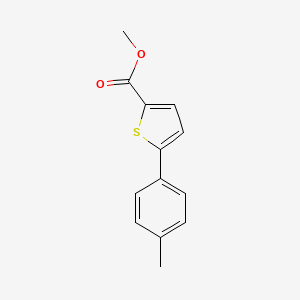

![2-Butyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982389.png)
![7-acetyl-3-(3-chloro-4-fluorophenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982392.png)
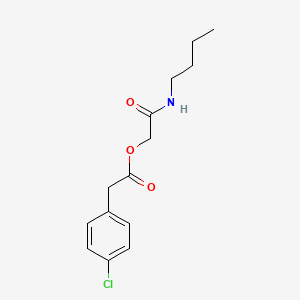
![7,9-dimethyl-1-(4-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2982395.png)
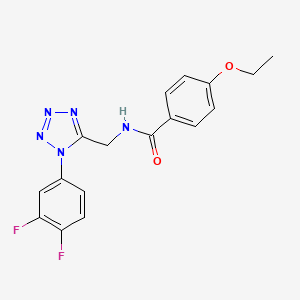

![4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2982398.png)
![2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2982399.png)

